1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one is a synthetic organic compound with a molecular formula of C19H21NO2 It is a member of the azetidinone family, which are four-membered lactams This compound is characterized by the presence of a methoxyphenyl group, a dimethyl group, and a phenyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a suitable precursor such as a β-lactam.
Introduction of Substituents: The methoxyphenyl, dimethyl, and phenyl groups are introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient. It may exhibit biological activities such as antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one: shares structural similarities with other azetidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. For example, the presence of both methoxyphenyl and phenyl groups may enhance its binding affinity to certain molecular targets or improve its solubility in organic solvents.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2)17(15-7-5-4-6-8-15)20(18(19)21)13-14-9-11-16(22-3)12-10-14/h4-12,17H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHKYFPNYYUUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C1=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.